Methyl 4-carbamoyl-2-(ethylamino)benzoate
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Overview
Description
Methyl 4-carbamoyl-2-(ethylamino)benzoate is an organic compound with the molecular formula C11H14N2O3 It is a derivative of benzoic acid and contains both carbamoyl and ethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-carbamoyl-2-(ethylamino)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrobenzoic acid, which is first esterified to form methyl 4-nitrobenzoate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Carbamoylation: The resulting methyl 4-aminobenzoate is then reacted with an isocyanate to introduce the carbamoyl group.
Ethylation: Finally, the amino group is ethylated using ethyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors for the esterification, reduction, carbamoylation, and ethylation steps.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-carbamoyl-2-(ethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The ethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 4-carbamoyl-2-(ethylamino)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-carbamoyl-2-(ethylamino)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Lacks the carbamoyl group but shares the benzoate structure.
Ethyl 4-aminobenzoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 4-carbamoylbenzoate: Contains the carbamoyl group but lacks the ethylamino group.
Uniqueness
Methyl 4-carbamoyl-2-(ethylamino)benzoate is unique due to the presence of both carbamoyl and ethylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
652998-62-4 |
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Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 4-carbamoyl-2-(ethylamino)benzoate |
InChI |
InChI=1S/C11H14N2O3/c1-3-13-9-6-7(10(12)14)4-5-8(9)11(15)16-2/h4-6,13H,3H2,1-2H3,(H2,12,14) |
InChI Key |
QMVGHCBMKLRRJR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)C(=O)N)C(=O)OC |
Origin of Product |
United States |
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